molecular formula C13H9ClF3N5S B2840261 3-chloro-2-[(1-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}ethyl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 303151-83-9

3-chloro-2-[(1-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}ethyl)sulfanyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2840261
CAS No.: 303151-83-9
M. Wt: 359.76
InChI Key: QTUSYICJLREMNY-UHFFFAOYSA-N
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Description

3-chloro-2-[(1-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}ethyl)sulfanyl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of the trifluoromethyl group and the triazolopyrimidine core makes it a subject of interest for researchers aiming to develop new pharmaceuticals and agrochemical agents.

Preparation Methods

The synthesis of 3-chloro-2-[(1-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}ethyl)sulfanyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of 3-chloro-5-(trifluoromethyl)pyridine through a halogenation reaction.

    Thioether Formation: The pyridine derivative is then reacted with an appropriate thiol to form the sulfanylethyl intermediate.

    Cyclization: The final step involves the cyclization of the intermediate with a triazolopyrimidine precursor under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

3-chloro-2-[(1-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}ethyl)sulfanyl]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-2-[(1-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}ethyl)sulfanyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively. The triazolopyrimidine core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include:

    2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but lacks the triazolopyrimidine core.

    Trifluoromethylpyridine Derivatives: These compounds have similar structural motifs and are used in similar applications, such as agrochemicals and pharmaceuticals.

The uniqueness of 3-chloro-2-[(1-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}ethyl)sulfanyl]-5-(trifluoromethyl)pyridine lies in its combined functional groups, which provide a distinct set of chemical and biological properties .

Properties

IUPAC Name

7-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N5S/c1-7(10-2-3-18-12-20-6-21-22(10)12)23-11-9(14)4-8(5-19-11)13(15,16)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUSYICJLREMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)SC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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